4-iodopentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodopentylbenzene is an organic compound with the chemical formula C11H15I. It is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform. This compound is known for its strong thermal and chemical stability .
Preparation Methods
4-Iodopentylbenzene can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with 4-iodopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Iodopentylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The pentyl chain can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Scientific Research Applications
4-Iodopentylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the development of radiolabeled compounds for imaging studies, particularly in positron emission tomography (PET) imaging.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-iodopentylbenzene depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, depending on the structure of the radiolabeled compound .
Comparison with Similar Compounds
4-Iodopentylbenzene can be compared with other similar compounds, such as:
4-Bromopentylbenzene: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and physical properties due to the difference in halogen atoms.
4-Chloropentylbenzene: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to this compound.
This compound is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions and useful in various synthetic applications.
Properties
Molecular Formula |
C11H15I |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
4-iodopentylbenzene |
InChI |
InChI=1S/C11H15I/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI Key |
CVHRZEKTZWNENA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.